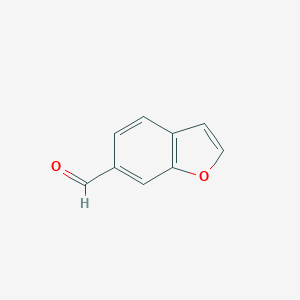

Benzofuran-6-carbaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies, including starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde, through reactions that introduce various functional groups at specific positions on the benzofuran ring. For instance, electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, typically occur at the 2nd position of the benzofuran ring, influenced by the presence of electron-donating or electron-withdrawing groups (Vachal, Pihera, & Svoboda, 1997). Additionally, catalyst-free synthesis approaches have been developed for benzofuran derivatives, showcasing the versatility of synthetic methods available for these compounds (Li et al., 2014).

Molecular Structure Analysis

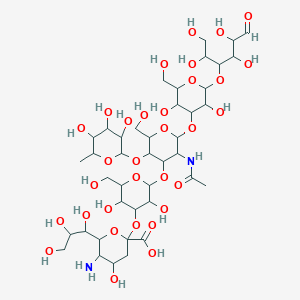

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the molecule, including the fused benzene and furan rings and the substituents attached to these rings. For example, structural elucidation techniques, such as spectroscopy and crystallography, have been employed to determine the precise arrangement of atoms and functional groups in these compounds (Chen, 2016).

Chemical Reactions and Properties

Benzofuran-6-carbaldehyde and its derivatives undergo various chemical reactions, reflecting their rich chemical reactivity. These reactions include electrophilic substitution, metallation with butyllithium, and tautomerism between benzoid and quinoid forms, influenced by solvent polarity and substituent effects (Shepelenko et al., 2007). Such reactivity is pivotal for the synthesis of complex molecules and understanding the chemical behavior of benzofuran derivatives.

Applications De Recherche Scientifique

Activité antitumorale

Les composés benzofuraniques, y compris le benzofuran-6-carbaldéhyde, ont été démontrés pour posséder de fortes activités antitumorales . Par exemple, certains benzofuranes substitués ont démontré des activités anticancéreuses spectaculaires .

Activité antibactérienne

Les composés benzofuraniques sont également connus pour leurs propriétés antibactériennes . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antibactériens.

Activité antioxydante

L'activité antioxydante des composés benzofuraniques est un autre domaine d'intérêt dans la recherche scientifique . Ces composés pourraient potentiellement être utilisés dans le traitement des maladies causées par le stress oxydatif.

Activité antivirale

Les composés benzofuraniques ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique récemment découvert possède une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace contre la maladie de l'hépatite C .

Développement de médicaments

Les composés benzofuraniques sont considérés comme des composés de tête de médicament naturel potentiels . Ils ont attiré l'attention des chercheurs en chimie et en pharmacie du monde entier en raison de leurs activités biologiques et de leurs applications potentielles .

Synthèse chimique

Les composés benzofuraniques sont utilisés en synthèse chimique . De nouvelles méthodes de construction de cycles benzofuraniques ont été découvertes ces dernières années

Mécanisme D'action

Target of Action

Benzofuran-6-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

It is known that benzofuran compounds interact with their targets, leading to changes in cellular processes that result in their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran-6-carbaldehyde, as part of the benzofuran compounds, is involved in various biochemical pathways. These compounds are key intermediates or end products of various biosynthetic pathways . The skeletons of the benzene carbaldehydes are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases .

Pharmacokinetics

The pharmacokinetic properties of Benzofuran-6-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w (iLOGP) is 1.61, indicating moderate lipophilicity . These properties impact the compound’s bioavailability and distribution within the body.

Result of Action

The result of Benzofuran-6-carbaldehyde’s action is the inhibition of cell growth in various types of cancer cells . For example, it has been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, a novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy has been developed for the synthesis of benzofuran compounds . This could provide a new tool for the efficient synthesis of complex molecules in the future .

Propriétés

IUPAC Name |

1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNQZQSNWFXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559285 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123297-88-1 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)